
LP10 versus placebo in controlled clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LP10

Cat. No.: B1675260 Get Quote

A Comparative Guide to LP10 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for LP10, a liposomal

formulation of tacrolimus, in comparison to a placebo. While direct placebo-controlled clinical

trial data for LP10 is not yet publicly available, this document summarizes the findings from

recent open-label, dose-ranging Phase 2a clinical trials for two key indications: hemorrhagic

cystitis and oral lichen planus. The information presented herein is intended to provide an

objective assessment of LP10's performance based on the available evidence.

LP10 for Hemorrhagic Cystitis (HC)
A Phase 2a multicenter, dose-escalation clinical trial (NCT01393223) evaluated the safety and

efficacy of LP10 in patients with refractory moderate to severe hemorrhagic cystitis.[1]

Quantitative Data Summary
Efficacy Outcome Baseline Post-treatment Dose Response

Cystoscopic Bleeding

Sites
Moderate to Severe Decreased

Higher efficacy at 4

mg and 8 mg doses

Bladder Ulcerations Present Decreased Not specified

Urinary Symptoms Moderate to Severe Improved Not specified

Hematuria Present Decreased Not specified
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Safety Outcome Result

Product-related Serious Adverse Events None reported

Systemic Uptake of Tacrolimus Short duration of low systemic uptake

Tolerability
All subjects tolerated instillations and completed

the study

Experimental Protocol: Phase 2a Trial (NCT01393223)
Study Design: A multicenter, open-label, dose-escalation study.[1]

Participants: 13 male subjects with a mean age of 67 years, all with a history of cancer

(prostate, bladder, or lymphoma) and refractory moderate to severe HC.[1]

Intervention: Subjects were treated with up to two courses of intravesical bladder instillations

of LP10. The doses of the liposomal tacrolimus formulation were escalated across three

cohorts: 2 mg, 4 mg, and 8 mg.[1]

Primary Outcome Measures:

Change from baseline in the number of bleeding sites observed during cystoscopy.

Change from baseline in microscopic urine analysis for red blood cells.

Change from baseline in hematuria as measured by dipstick.[2]

Secondary Outcome Measures:

Assessment of urinary incontinence, frequency, and urgency via a 3-day diary.

Cystoscopy global response assessment (GRA).

Pharmacokinetic analysis of tacrolimus blood levels.[2]
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Experimental workflow for the Phase 2a trial of LP10 in hemorrhagic cystitis.

LP10 for Oral Lichen Planus (OLP)
A Phase 2a multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the

safety and efficacy of LP10 as a proprietary liposomal tacrolimus oral rinse in patients with

symptomatic OLP.[3] This trial explicitly stated that there was no placebo group.[4]
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Efficacy Outcome
(at 4 weeks)

Baseline (Mean ±
SD)

Post-treatment
(Mean ± SD)

p-value

Investigator Global

Assessment (IGA)
3.5 ± 0.51 1.8 ± 1.37 < 0.0001

Pain Numerical Rating

Scale (NRS)
6.8 ± 1.90 2.3 ± 2.53 < 0.0001

Sensitivity NRS 7.2 ± 1.71 2.9 ± 2.29 < 0.0001

Reticulation/Erythema

/Ulceration (REU)

Score

26.5 ± 10.4 13.2 ± 8.15 < 0.0001

Safety Outcome Result

Serious Adverse Events None reported

Systemic Tacrolimus Exposure
76% of blood measurements were below

detection limits (<1.0 ng/mL)

Most Common Treatment-Related Adverse

Event
Dry mouth (18.5% of patients, mild to moderate)

Treatment Completion
All 27 patients completed the full 4-week

treatment course

Experimental Protocol: Phase 2a Trial (NCT06233591)
Study Design: A multicenter, open-label, dose-ranging study.[3][5]

Participants: 27 adults (22 female, 5 male) with biopsy-confirmed symptomatic OLP who had

previously failed standard therapies, including topical corticosteroids.[3][5]

Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg,

and 1.0 mg of tacrolimus) and used a 10 mL LP10 oral rinse for 3 minutes twice daily for 4

weeks.[5][6]

Primary Outcome Measure:
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Safety and tolerability of LP10.

Secondary Outcome Measures:

Investigator Global Assessment (IGA).

Reticulation/Erythema/Ulceration (REU) score.

Pain and sensitivity Numerical Rating Scale (NRS).

OLP Symptom Severity Measure (OLPSSM).

Patient Global Response Assessment (GRA).

Pharmacokinetic assessment of tacrolimus blood levels.[5]

Experimental Workflow

Screening & Enrollment Treatment Phase (4 weeks) Follow-up (2 weeks)

Enrollment of 27 adults
with symptomatic OLP

Dose-Ranging Cohorts
(0.25mg, 0.5mg, 1.0mg)

Assignment LP10 oral rinse
(10mL, twice daily) Safety & Efficacy AssessmentsPost-treatment

Click to download full resolution via product page

Experimental workflow for the Phase 2a trial of LP10 in oral lichen planus.

Mechanism of Action of Tacrolimus (Active
Ingredient in LP10)
Tacrolimus is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking T-cell

activation.[7]

Signaling Pathway of Tacrolimus
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Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

In summary, while direct comparative data against a placebo from controlled clinical trials for

LP10 is not available, the existing Phase 2a open-label studies demonstrate a promising safety

and efficacy profile for LP10 in the treatment of hemorrhagic cystitis and oral lichen planus.

Future placebo-controlled trials will be essential to definitively establish the clinical benefit of

LP10 in these patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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